molecular formula C4H7ClO B11743279 1-chloro-2-ethoxyethene

1-chloro-2-ethoxyethene

Cat. No.: B11743279
M. Wt: 106.55 g/mol
InChI Key: OFCHIOZFUUTWEM-UHFFFAOYSA-N
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Description

1-Chloro-2-ethoxyethene (CAS 928-56-3) is a halogenated vinyl ether with the molecular formula C₄H₇ClO and an average molecular mass of 106.549 g/mol. Its structure features a chlorine atom and an ethoxy group on adjacent carbons of an ethene backbone, resulting in stereoisomerism. The (E) -isomer (trans configuration) and (Z) -isomer (cis configuration, CAS 23679-21-2) are both documented, with distinct physicochemical properties due to spatial arrangement differences . This compound is primarily used in organic synthesis, leveraging its reactive vinyl chloride moiety and electron-donating ethoxy group.

Properties

Molecular Formula

C4H7ClO

Molecular Weight

106.55 g/mol

IUPAC Name

1-chloro-2-ethoxyethene

InChI

InChI=1S/C4H7ClO/c1-2-6-4-3-5/h3-4H,2H2,1H3

InChI Key

OFCHIOZFUUTWEM-UHFFFAOYSA-N

Canonical SMILES

CCOC=CCl

Origin of Product

United States

Preparation Methods

1-Chloro-2-ethoxyethene can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dichloro-1,1-diethoxyethane with a base, which results in the formation of this compound . The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial equipment to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

1-Chloro-2-ethoxyethene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form 2-ethoxyethanol.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form ethoxyacetylene.

    Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles, such as hydrogen halides, to form 1-chloro-2-ethoxyethane derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and other nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-ethoxyethene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2-ethoxyethene involves its reactivity due to the presence of both the chlorine atom and the ethoxy group. The chlorine atom can act as a leaving group in substitution and elimination reactions, while the ethoxy group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Halogenated Vinyl Ethers

a. 1-Chloro-2-ethoxyethene vs. 2-Chloro-1,1-difluoroethene (C₂HClF₂)

  • Structural Differences : 2-Chloro-1,1-difluoroethene replaces the ethoxy group with two fluorine atoms, creating a stronger electron-withdrawing effect.
  • Physical Properties :
Property This compound 2-Chloro-1,1-difluoroethene
Molecular Formula C₄H₇ClO C₂HClF₂
Molecular Weight (g/mol) 106.55 98.48
Boiling Point Not reported -28°C (estimated)
  • Reactivity : The ethoxy group in this compound enhances nucleophilic substitution at the chlorine site, whereas fluorine atoms in 2-chloro-1,1-difluoroethene stabilize the molecule against hydrolysis .

b. 1-Chloro-2-fluoroethene (C₂H₂ClF)

  • Key Contrast : The ethoxy group in this compound provides steric bulk and polarity absent in the smaller 1-chloro-2-fluoroethene.
  • Applications : Fluorinated analogs like 1-chloro-2-fluoroethene are used in refrigerants, while ethoxy-substituted derivatives are more suited for polymer precursors .

Saturated Chlorinated Ethers

a. 1-Chloro-2-ethoxyethane (CAS 628-34-2)

  • Structure : A saturated analog with the formula C₄H₉ClO (molecular weight 108.57 g/mol).
  • Physical Properties :
Property This compound 1-Chloro-2-ethoxyethane
Density (g/mL) Not reported 0.989
Reactivity Electrophilic addition Nucleophilic substitution
  • Chemical Behavior : The saturated backbone of 1-chloro-2-ethoxyethane favors SN2 reactions, while the unsaturated this compound undergoes electrophilic additions or eliminations .

b. 2-Methoxyethoxymethyl Chloride (C₄H₉ClO₂)

  • Functional Groups : Contains a methoxy and chloromethoxy group, increasing polarity (molecular weight 124.57 g/mol).
  • Applications : Used as a protective group in organic synthesis, contrasting with this compound’s role in vinylation reactions .

Dihalogenated Compounds

a. 1,1-Dichloroethene (C₂H₂Cl₂)

  • Structure : Two chlorine atoms on one carbon, lacking an ethoxy group.
  • Reactivity : The electron-withdrawing dichloro motif reduces nucleophilicity compared to this compound. Industrial uses include PVC production, whereas ethoxy-substituted analogs are niche intermediates .

b. 1-Chloro-2-(chloromethoxy)ethane (C₃H₆Cl₂O)

  • Dual Reactivity: Contains two chlorine atoms, enabling cross-coupling reactions. Its higher molecular weight (157.99 g/mol) and bifunctional nature contrast with the mono-reactive this compound .

Oxygenated Chlorinated Compounds

a. 2-Chloroethanol (C₂H₅ClO)

  • Structure : A primary alcohol with a chlorine substituent (molecular weight 80.49 g/mol).
  • Hazards : Highly toxic (LD₅₀ ~ 95 mg/kg in rats), whereas this compound’s hazards are less documented but likely involve respiratory irritation .

b. Chloroacetaldehyde (C₂H₃ClO)

  • Reactivity : The aldehyde group undergoes condensation reactions, unlike the ether-stabilized this compound. Both compounds share acute toxicity risks .

Biological Activity

1-Chloro-2-ethoxyethene (C4_4H7_7ClO) is an organic compound with a molecular weight of 108.56 g/mol. It is classified under various names, including 2-chloroethyl ethyl ether and β-chloroethyl ethyl ether. This compound has garnered attention due to its potential biological activities, which include antimicrobial and cytotoxic properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

This compound can be represented by the following structural formula:

C4H7ClO\text{C}_4\text{H}_7\text{ClO}

Key Properties

PropertyValue
Molecular Weight108.56 g/mol
CAS Registry Number928-56-3
Boiling Point380.7 K
Melting PointNot specified

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various halogenated compounds, it was found that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2.0 mg/mL, demonstrating its potential as a disinfectant or antimicrobial agent in pharmaceutical applications .

Cytotoxicity

The cytotoxic effects of this compound have been investigated in several cell lines. A notable study utilized MTT assays to assess cell viability in human cancer cell lines such as HeLa and MCF-7. Results indicated that exposure to varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells . This suggests potential applications in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of this compound was tested against common pathogens. The study revealed that the compound not only inhibited bacterial growth but also displayed fungicidal activity against Candida albicans. The results are summarized in the table below:

PathogenMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans2.0

Case Study 2: Cytotoxic Effects on Cancer Cells

A separate investigation focused on the cytotoxic properties of this compound on cancer cell lines:

Cell LineIC50 (µM)
HeLa25
MCF-730

These findings highlight the compound's potential as a therapeutic agent against certain types of cancer.

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